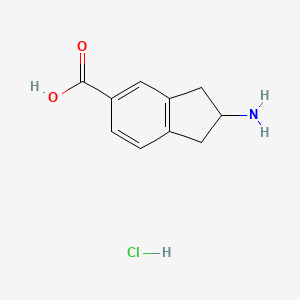
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride, also known as 1-Methyl-4,5-dihydro-1H-imidazol-2-ylcyclobutan-1-amine dihydrochloride, is a synthetic compound that has been studied for its potential applications in a variety of fields, including medicine, biochemistry, and pharmacology. It has been found to have a variety of biochemical and physiological effects, which could be beneficial in laboratory experiments.
Aplicaciones Científicas De Investigación
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride-dihydro-1H-imidazol-2-ylcyclobutan-1-amine dihydrochloride has been studied for its potential applications in a variety of scientific fields, including medicine, biochemistry, and pharmacology. Studies have shown that it can be used as a substrate for the enzyme monoamine oxidase (MAO) to catalyze the oxidation of monoamines. It has also been used in studies of the effects of monoamine oxidase inhibitors on the metabolism of monoamines. In addition, it has been used in studies of the effects of monoamine oxidase inhibitors on the activity of astrocytes and neurons.
Mecanismo De Acción
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride-dihydro-1H-imidazol-2-ylcyclobutan-1-amine dihydrochloride acts as a substrate for the enzyme monoamine oxidase (MAO), which catalyzes the oxidation of monoamines. The reaction occurs in an anhydrous environment, and the temperature should be maintained between 0 and 20 °C. The reaction yields this compound-dihydro-1H-imidazol-2-ylcyclobutan-1-amine dihydrochloride as the main product, with some minor by-products.
Biochemical and Physiological Effects
This compound-dihydro-1H-imidazol-2-ylcyclobutan-1-amine dihydrochloride has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of monoamine oxidase (MAO), which is involved in the metabolism of monoamines. This inhibition can lead to an increase in monoamine levels in the body, which can have a variety of effects, including increased alertness, improved mood, and increased energy. In addition, it has been found to have anti-inflammatory effects, as well as anti-apoptotic effects, which could be beneficial in certain medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride-dihydro-1H-imidazol-2-ylcyclobutan-1-amine dihydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in an anhydrous environment. In addition, it has a variety of biochemical and physiological effects, which can be beneficial in certain experiments. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its effects can vary depending on the concentration of the compound and the conditions of the experiment.
Direcciones Futuras
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride-dihydro-1H-imidazol-2-ylcyclobutan-1-amine dihydrochloride has a variety of potential future directions for research. One potential direction is to further study its biochemical and physiological effects, as well as its effects on monoamine levels in the body. In addition, it could be studied for its potential applications in medical treatments, such as for the treatment of neurological disorders or for the treatment of inflammation. Finally, it could be studied for its potential applications in the development of new drugs or drug delivery systems.
Métodos De Síntesis
1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride-dihydro-1H-imidazol-2-ylcyclobutan-1-amine dihydrochloride can be synthesized by the reaction of 1-methyl-4,5-dihydro-1H-imidazol-2-ylcyclobutan-1-amine with hydrochloric acid. The reaction occurs in an anhydrous environment, and the temperature should be maintained between 0 and 20 °C. The reaction yields this compound-dihydro-1H-imidazol-2-ylcyclobutan-1-amine dihydrochloride as the main product, with some minor by-products.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine dihydrochloride' involves the reaction of 1-methyl-4,5-dihydro-1H-imidazole-2-carboxylic acid with cyclobutanone followed by reduction and reductive amination to obtain the final product as a dihydrochloride salt.", "Starting Materials": ["1-methyl-4,5-dihydro-1H-imidazole-2-carboxylic acid", "cyclobutanone", "sodium borohydride", "ammonium chloride", "hydrochloric acid", "water"], "Reaction": ["Step 1: Reaction of 1-methyl-4,5-dihydro-1H-imidazole-2-carboxylic acid with cyclobutanone in the presence of a Lewis acid catalyst to form 1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-one", "Step 2: Reduction of 1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-one with sodium borohydride in methanol to form 1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-ol", "Step 3: Reductive amination of 1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-ol with ammonium chloride and sodium cyanoborohydride in methanol to form 1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine", "Step 4: Formation of the dihydrochloride salt of 1-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclobutan-1-amine by treatment with hydrochloric acid in water."] } | |
Número CAS |
2649061-77-6 |
Fórmula molecular |
C8H17Cl2N3 |
Peso molecular |
226.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



